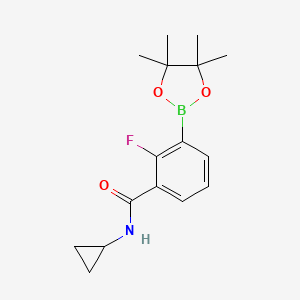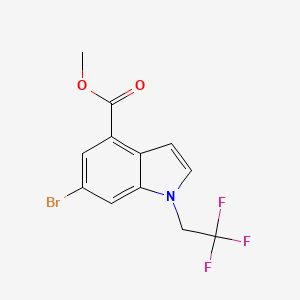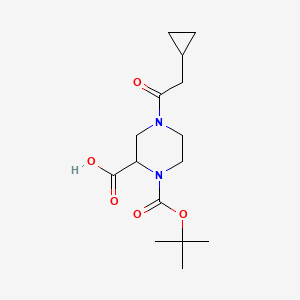
1-(tert-Butoxycarbonyl)-4-(2-cyclopropylacetyl)piperazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butoxycarbonyl)-4-(2-cyclopropylacetyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a cyclopropylacetyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-4-(2-cyclopropylacetyl)piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to the piperazine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Acylation with Cyclopropylacetyl Chloride: The final step involves the acylation of the Boc-protected piperazine with cyclopropylacetyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
1-(tert-Butoxycarbonyl)-4-(2-cyclopropylacetyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the cyclopropylacetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazines or acylated derivatives.
科学的研究の応用
1-(tert-Butoxycarbonyl)-4-(2-cyclopropylacetyl)piperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a building block in the design of bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of piperazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(2-cyclopropylacetyl)piperazine-2-carboxylic acid depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active piperazine moiety, which can then engage in further chemical or biological interactions.
類似化合物との比較
Similar Compounds
1-(tert-Butoxycarbonyl)piperazine: Lacks the cyclopropylacetyl group, making it less complex.
4-(2-Cyclopropylacetyl)piperazine: Does not have the Boc protecting group, which affects its reactivity and stability.
Uniqueness
1-(tert-Butoxycarbonyl)-4-(2-cyclopropylacetyl)piperazine-2-carboxylic acid is unique due to the presence of both the Boc protecting group and the cyclopropylacetyl group. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
特性
IUPAC Name |
4-(2-cyclopropylacetyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5/c1-15(2,3)22-14(21)17-7-6-16(9-11(17)13(19)20)12(18)8-10-4-5-10/h10-11H,4-9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJWVFGCXKILOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
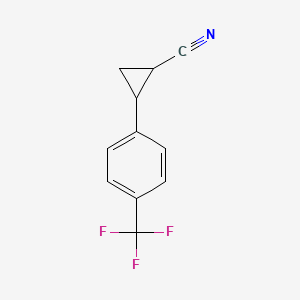
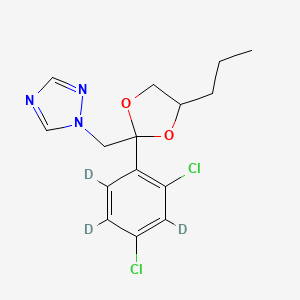
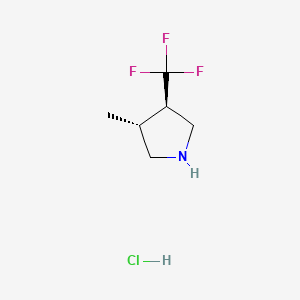
![2-[2-(4-Bromo-2-methoxyphenoxy)-ethoxy]-tetrahydropyran](/img/structure/B8123257.png)
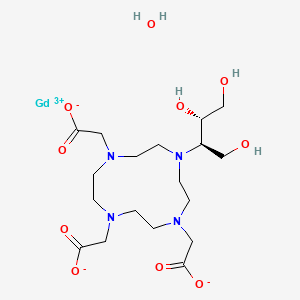
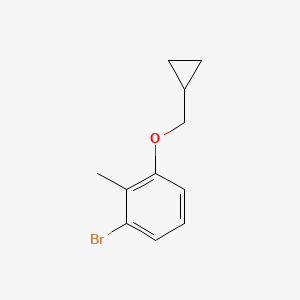
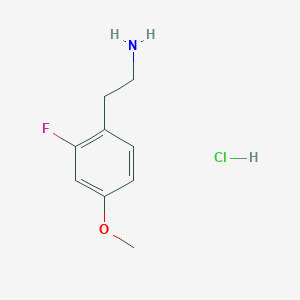
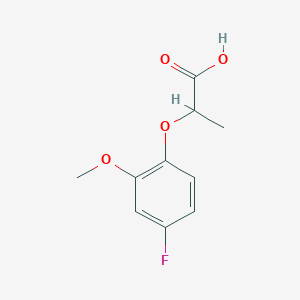
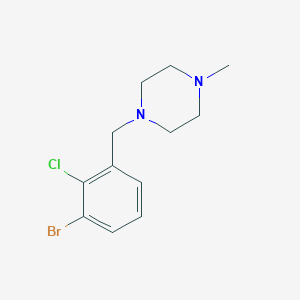
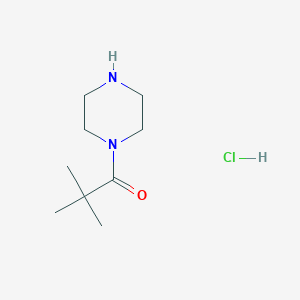
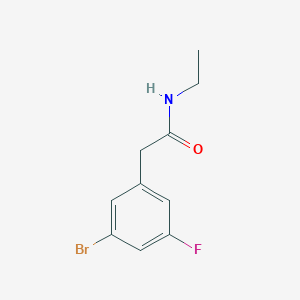
![3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester](/img/structure/B8123311.png)
